molecular formula C14H16N2O2 B2469429 N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide CAS No. 2411244-15-8

N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide

Cat. No. B2469429
CAS RN: 2411244-15-8
M. Wt: 244.294
InChI Key: TVRCIDZYOBVVRF-UHFFFAOYSA-N
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Description

N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide, also known as OPAE, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. OPAE belongs to the class of acetylenic compounds and has been studied for its pharmacological effects on various biological systems.

Mechanism of Action

The mechanism of action of N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide is not fully understood. However, it has been suggested that N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide exerts its pharmacological effects by modulating the activity of ion channels and receptors in the nervous system.
Biochemical and Physiological Effects
N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, reduce oxidative stress, and decrease the activity of certain enzymes involved in tumor growth. N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide has also been found to have neuroprotective effects by reducing the damage caused by ischemia and oxidative stress.

Advantages and Limitations for Lab Experiments

N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal studies. However, N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide has limitations in terms of its solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide. One potential area of study is its use as an analgesic and anesthetic agent. N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide has also been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide involves the reaction of 2-phenylethylamine with acetic anhydride followed by the reaction of the resulting N-acetyl-2-phenylethylamine with but-2-ynoic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide has been studied for its potential therapeutic properties in various biological systems. It has been found to have anti-inflammatory, antitumor, and neuroprotective effects. N-[2-Oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide has also been studied for its potential use as an analgesic and anesthetic agent.

properties

IUPAC Name

N-[2-oxo-2-(2-phenylethylamino)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-6-13(17)16-11-14(18)15-10-9-12-7-4-3-5-8-12/h3-5,7-8H,9-11H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRCIDZYOBVVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(2-phenylethyl)carbamoyl]methyl}but-2-ynamide

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